2-Isobutylpyrazine

Overview

Description

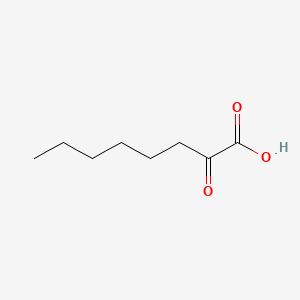

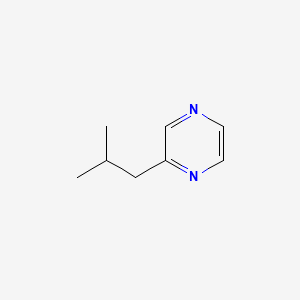

2-Isobutylpyrazine is a chemical compound with the molecular formula C8H12N2 and a molecular weight of 136.19 . It is known to have a potent bell-pepper odorant and has been found to bind to cow olfactory mucosa homogenate .

Synthesis Analysis

The biosynthesis of 2-Isobutylpyrazine involves the methoxylation of the nonvolatile precursor 2-hydroxy-3-isobutylpyrazine to give rise to the highly volatile 2-Isobutylpyrazine . Two previously uncharacterized S-adenosyl-methionine-dependent O-methyltransferase genes, termed VvOMT3 and VvOMT4, have been identified. The VvOMT3 protein was found to be highly specific and efficient for 2-hydroxy-3-isobutylpyrazine methylation .Chemical Reactions Analysis

The last step of 2-Isobutylpyrazine biosynthesis involves the methoxylation of the nonvolatile precursor 2-hydroxy-3-isobutylpyrazine . This reaction is catalyzed by the VvOMT3 protein, which is highly specific and efficient for 2-hydroxy-3-isobutylpyrazine methylation .Physical And Chemical Properties Analysis

2-Isobutylpyrazine has a predicted boiling point of 190.8±20.0 °C and a predicted density of 0.958±0.06 g/cm3 . It is stored at temperatures between 2-8°C .Scientific Research Applications

Wine Quality Enhancement

2-Isobutylpyrazine is known for its role in influencing the aroma profile of wines. It is a significant grape-derived aroma compound impacting wine quality. The presence of this compound is associated with the characteristic bell pepper aroma in Cabernet Sauvignon wines. Its concentration can be affected by various factors, including seasonal temperatures and vineyard altitude .

Coffee Aroma Profiling

In the coffee industry, 2-Isobutylpyrazine is among the dominant odorants found in raw Arabica coffee. It contributes to the complex aroma profile of coffee, which is a critical quality attribute. The compound’s high odor activity plays a significant role in the sensory experience of coffee consumers .

Food Flavoring Agent

Alkylpyrazines, including 2-Isobutylpyrazine, are known for their antimicrobial properties and contribution to flavor profiles in food products such as cocoa and chocolate. These compounds are derived from the roasting process and contribute to the desirable roasted flavor notes .

Agricultural Applications

While specific details on 2-Isobutylpyrazine’s role in agriculture are not readily available, related compounds have been studied for their impact on viticulture and wine quality, which suggests potential applications in crop cultivation and management practices .

Synthesis of Aroma Compounds

2-Isobutylpyrazine can be synthesized for use as an aroma compound in various applications. Its synthesis and derivatives are subjects of ongoing research, indicating its importance in creating desired flavor profiles in food and beverage products .

Antimicrobial Properties

Research has indicated that alkylpyrazines possess antibacterial properties against bacteria, fungus, and oomycetes. This suggests that 2-Isobutylpyrazine could have potential applications as an antimicrobial agent in food preservation or agricultural practices .

Safety and Hazards

In case of inhalation, it is advised to move the victim into fresh air and provide artificial respiration if necessary . If it comes into contact with the skin, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced .

Mechanism of Action

Target of Action

It has been suggested that it may interact with specific receptors or enzymes within the body .

Mode of Action

Biochemical Pathways

It has been suggested that the compound may be involved in the methoxylation of the nonvolatile precursor 2-hydroxy-3-isobutylpyrazine, leading to the formation of the highly volatile 2-isobutylpyrazine .

properties

IUPAC Name |

2-(2-methylpropyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7(2)5-8-6-9-3-4-10-8/h3-4,6-7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIMUUJMEBJXAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183668 | |

| Record name | Isobutylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isobutylpyrazine | |

CAS RN |

29460-92-2 | |

| Record name | Isobutylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29460-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029460922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is so special about the aroma of 2-isobutylpyrazine?

A1: 2-Isobutylpyrazine, particularly the isomer 3,5-dimethyl-2-isobutylpyrazine, possesses a unique aroma profile that makes it highly desirable in the food and fragrance industries. Described as reminiscent of cocoa and hazelnut, it also exhibits musky, animalic notes with hints of patchouli, vetiver, and menthol. [] This complex aroma profile allows it to add depth and warmth to a variety of products.

Q2: In what types of products can we find 2-isobutylpyrazine?

A2: Due to its pleasant and versatile aroma, 2-isobutylpyrazine finds application in a wide range of food and fragrance products. In the food industry, it's commonly used to enhance the flavor profile of chocolate, cocoa, baked goods, breakfast cereals, milk products, roasted and processed vegetables, soups, baked potatoes, sweet sauces, and mint flavors. [] In the fragrance industry, it serves as a valuable tool for both men's and women's fragrances, particularly in woody, chypre, oriental, and fougere compositions, adding depth and warmth to floral accords. []

Q3: Has 2-isobutylpyrazine been found in nature?

A3: Yes, 2-isobutylpyrazine isomers have been identified in several natural sources. For example, they are present in the skin and flesh of potato cultivars after baking. [] Interestingly, 3,6-dimethyl-2-isobutylpyrazine was also discovered in the headspace of unmated female digger wasps (Liris niger). This specific isomer elicits a strong response from the male antenna, suggesting its role as a potential pheromone. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Oxabicyclo[5.1.0]octane](/img/structure/B1581881.png)